- Simple Nickel Salts for the Amination of (Hetero)aryl Bromides and Iodides with Lithium Bis(trimethylsilyl)amide, Organometallics, 2018, 37(18), 2941-2944

Cas no 91-59-8 (naphthalen-2-amine)

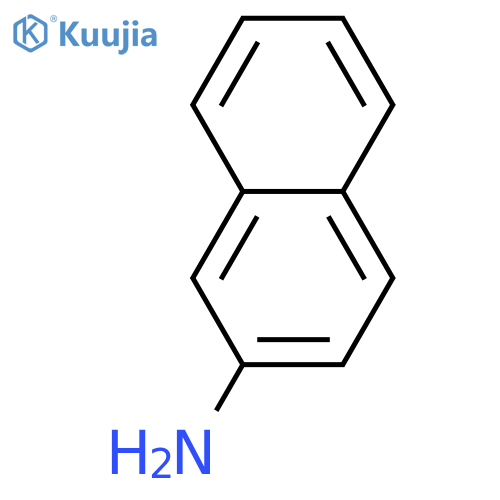

naphthalen-2-amine structure

상품 이름:naphthalen-2-amine

naphthalen-2-amine 화학적 및 물리적 성질

이름 및 식별자

-

- B-naphthylamine isopac

- 2-AMINONAPHTHALENE

- 2-Naphthalenamine

- 2-NAPHTHYLAMINE

- 2-NAPHTHYLAMINE (BETA-)

- AKOS AUF0416

- BETA-NAPHTHYLAMINE

- c.i. 37270

- Fast Scarlet Base B

- β-Naphthylamine β-Aminonaphthalene

- 2-Aminonaftalen

- 2-aminonaftalen(czech)[qr]

- 2-aminonaphthalene[qr]

- 2-Naftylamin

- 2-Naftylamine

- 2-naftylamine[qr]

- 2-Naphalenamine

- 2-Naphthalamine

- 2-naphthalenamine[qr]

- 2-Naphthylamin

- β-Naphthylamine

- 2-amino-naphthalene

- naphthalen-2-ylamine

- naphthalene-2-amine

- USAF CB-22

- 2-Naphthylamine (8CI)

- MeSH ID: D015081

- o-Aminonaphthalene

- β-Aminonaphthalene

- naphthalen-2-amine

-

- MDL: MFCD00004112

- 인치: 1S/C10H9N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2

- InChIKey: JBIJLHTVPXGSAM-UHFFFAOYSA-N

- 미소: NC1C=C2C(C=CC=C2)=CC=1

계산된 속성

- 정밀분자량: 143.07300

- 동위원소 질량: 143.073499

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 1

- 중원자 수량: 11

- 회전 가능한 화학 키 수량: 0

- 복잡도: 133

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 토폴로지 분자 극성 표면적: 26

- 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

실험적 성질

- 이온 전세: 9.71 eV

- 색과 성상: 흰색에서 홍분홍색까지의 얇은 조각은 약간 향기를 띤다.[1]

- 밀도: 1.061 g/mL at 25 °C(lit.)

- 융해점: 111-113 °C (lit.)

- 비등점: 306 °C(lit.)

- 플래시 포인트: 157.1 °C

- 굴절률: 1.5000 (estimate)

- 용해도: Solubility Soluble in hot water, ethanol, ether

- 수용성: <0.1 g/100 mL at 22 ºC

- 안정성: Stable. Incompatible with strong oxidizing agents.

- PSA: 26.02000

- LogP: 3.00320

- 민감성: 빛에 민감하다

- 머크: 13,6425

- 산도 계수(pKa): 4.16(at 25℃)

- 산성 알칼리 지시제 변색 pH 범위: Non& uorescence (2.8) to violet & uorescence (4.4)

- 용해성: 뜨거운 물, 에탄올, 에틸에테르, 벤젠 등 여러 종류의 유기용제에 쉽게 용해된다.[10]

naphthalen-2-amine 보안 정보

-

기호:

- 신호어:Danger

- 피해 선언: H302,H350,H411

- 경고성 성명: P201,P273,P308+P313

- 위험물 운송번호:UN 1650 6.1/PG 2

- WGK 독일:3

- 위험 범주 코드: 45-22-51/53

- 보안 지침: S53-S45-S61

- RTECS 번호:QM2100000

-

위험물 표지:

- 위험 등급:6.1

- 포장 등급:II

- 위험 용어:R45; R22; R51/53

- 패키지 그룹:II

- 저장 조건:Store long-term at -20°C

- 보안 용어:6.1(a)

naphthalen-2-amine 세관 데이터

- 세관 번호:2921450010

- 세관 데이터:

?? ?? ??:

2921450010개요:

HS: 2921450010 2 - 나프탈렌 부가가치세: 17.0%?? ???:9.0% ?? ??: X 최소 관세: 6.5%????:30.0%

?? ??:

?? ??, ?? ??, 사용

?? ??:

10. 유독화학품 환경관리 발포 통지

요약:

HS: 2921450010 나프탈렌-2-아민 부가가치세: 17.0% 환급률: 9.0% 규제 조건: x??? ??:6.5% General tariff:30.0%

naphthalen-2-amine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21274-0.05g |

naphthalen-2-amine |

91-59-8 | 92% | 0.05g |

$19.0 | 2023-09-16 | |

| Cooke Chemical | A6180312-10MG |

β-Naphthylamine |

91-59-8 | Analysis standard | 10mg |

RMB 1118.40 | 2023-09-07 | |

| Life Chemicals | F0701-0038-2.5g |

naphthalen-2-amine |

91-59-8 | 93% | 2.5g |

$47.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N76570-1g |

2-naphthylamine |

91-59-8 | 1g |

¥138.0 | 2021-09-08 | ||

| Life Chemicals | F0701-0038-0.5g |

naphthalen-2-amine |

91-59-8 | 93% | 0.5g |

$19.0 | 2023-09-07 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010179-5g |

naphthalen-2-amine |

91-59-8 | 98% | 5g |

¥207 | 2024-05-21 | |

| Life Chemicals | F0701-0038-0.25g |

naphthalen-2-amine |

91-59-8 | 93% | 0.25g |

$18.0 | 2023-09-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N140874-25g |

naphthalen-2-amine |

91-59-8 | 98% | 25g |

¥1509.90 | 2023-09-01 | |

| TRC | N378010-1g |

2-Naphthylamine |

91-59-8 | 1g |

$ 144.00 | 2023-09-06 | ||

| Life Chemicals | F0701-0038-5g |

naphthalen-2-amine |

91-59-8 | 93% | 5g |

$85.0 | 2023-09-07 |

naphthalen-2-amine 합성 방법

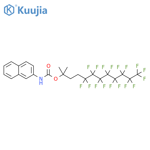

합성회로 1

반응 조건

1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Toluene ; 6 h, 100 °C

참조

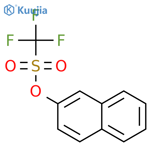

합성회로 2

반응 조건

1.1 Catalysts: (T-4)-Chlorotris(triphenylphosphine)cobalt , Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ; 20 min, 85 °C

1.2 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Toluene ; 12 h, 100 °C

1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 1 h, rt

1.2 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Toluene ; 12 h, 100 °C

1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 1 h, rt

참조

- A synthetic and mechanistic investigation into the cobalt(I) catalyzed amination of aryl halides, Chemical Science, 2014, 5(12), 4831-4839

합성회로 3

반응 조건

1.1 Reagents: Formic acid , Hantzsch ester , Diisopropylethylamine Catalysts: 2242061-05-6 Solvents: Dichloromethane , Hexane ; 38 h, rt

참조

- Postmodification of supramolecular organic framework: visible-light-induced recyclable heterogeneous photocatalysis for reduction of azides to amines, Chemical Communications (Cambridge, 2017, 53(100), 13367-13370

합성회로 4

반응 조건

1.1 Reagents: Ammonium hydroxide Catalysts: Silica , Bis[2-(mercapto-κS)-N-[3-(triethoxysilyl)propyl]acetamide]palladium (supported onto mesoporous MCM-41) ; 18 h, rt

참조

- Palladium 2-mercapto-N-propylacetamide complex anchored onto MCM-41 as efficient and reusable nanocatalyst for Suzuki, Stille and Heck reactions and amination of aryl halides, Applied Organometallic Chemistry, 2016, 30(10), 843-851

합성회로 5

합성회로 6

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium , 1H-Imidazolium, 3-[4-[3-[3-(ethoxydihydroxysilyl)propyl]-1H-imidazolium-1-yl]but… (silica-supported) Solvents: Water ; 12 h, 303 K

참조

- Pd Nanoparticles in Ionic Liquid Brush: A Highly Active and Reusable Heterogeneous Catalytic Assembly for Solvent-Free or On-Water Hydrogenation of Nitroarene under Mild Conditions, ACS Catalysis, 2011, 1(6), 657-664

합성회로 7

반응 조건

1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe3O4) , Palladium ; rt → 50 °C; 2 h, 50 °C

참조

- Composite of ionic liquid decorated cyclodextrin nanosponge, graphene oxide and chitosan: A novel catalyst support, International Journal of Biological Macromolecules, 2019, 122, 228-237

합성회로 8

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; rt → reflux; 7 h, reflux

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

참조

- Palladium-Catalyzed Domino C-H/N-H Functionalization: An Efficient Approach to Nitrogen-Bridged Heteroacenes, Chemistry - A European Journal, 2015, 21(22), 8257-8261

합성회로 9

반응 조건

1.1 Catalysts: 1,1′-Azobis(cyclohexane-1-carbonitrile) Solvents: Toluene ; 15 min, 0 °C

1.2 Reagents: Triethylsilane Catalysts: tert-Dodecyl mercaptan ; 4 h, 110 °C

1.3 Solvents: Water

1.2 Reagents: Triethylsilane Catalysts: tert-Dodecyl mercaptan ; 4 h, 110 °C

1.3 Solvents: Water

참조

- Radical Reduction of Aromatic Azides to Amines with Triethylsilane, Journal of Organic Chemistry, 2006, 71(15), 5822-5825

합성회로 10

반응 조건

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; overnight, rt

참조

- Fluorous-Tagged Carbamates for the Pd-Catalyzed Amination of Aryl Halides, Journal of Organic Chemistry, 2007, 72(21), 8146-8148

합성회로 11

합성회로 12

합성회로 13

반응 조건

1.1 Reagents: Hantzsch ester Catalysts: Palladium Solvents: Ethanol ; 3 - 6 h, reflux; reflux → rt

참조

- Pd/C-catalyzed transfer hydrogenation with Hantzsch ester 1,4-dihydropyridine for the reduction of aromatic azides, aromatic nitro compounds and olefins, Youji Huaxue, 2009, 29(2), 229-233

합성회로 14

반응 조건

1.1 Reagents: Ammonium hydroxide Catalysts: Cuprous iodide , Polyethylene glycol ; 12 h, 130 °C; 130 °C → rt

1.2 Reagents: Sodium sulfate Solvents: Water

1.2 Reagents: Sodium sulfate Solvents: Water

참조

- Simple and convenient copper-catalyzed amination of aryl halides to primary arylamines using NH4OH, Tetrahedron, 2016, 72(40), 5988-5993

합성회로 15

반응 조건

1.1 Reagents: Tetrabutylammonium bromide , Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, zinc salt (2:1) Catalysts: Tri-tert-butylphosphine , Bis(dibenzylideneacetone)palladium Solvents: Tetrahydrofuran ; 9 h, 50 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; neutralized

참조

- Zinc trimethylsilylamide as a mild ammonia equivalent and base for the amination of aryl halides and triflates, Organic Letters, 2005, 7(6), 1169-1172

naphthalen-2-amine Raw materials

- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1,1-dimethylundecyl N-2-naphthalenylcarbamate

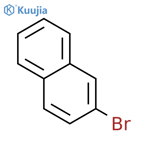

- 2-Bromonaphthalene

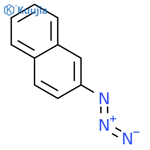

- 2-azidonaphthalene

- 2-Iodonaphthalene

- 2-Naphthyl trifluoromethanesulfonate

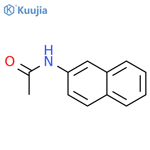

- N-(naphthalen-2-yl)acetamide

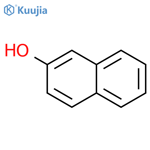

- naphthalen-2-ol

naphthalen-2-amine Preparation Products

naphthalen-2-amine 공급 업체

Tiancheng Chemical (Jiangsu) Co., Ltd

골드 회원

(CAS:91-59-8)2-Aminonaphthalene

주문 번호:1643789

인벤토리 상태:in Stock

재다:Company Customization

순결:98%

마지막으로 업데이트된 가격 정보:Friday, 18 April 2025 16:59

가격 ($):discuss personally

naphthalen-2-amine 관련 문헌

-

Muhammad Adnan Bashir,Langyu Tang,Longjie Li,Huaibin Yu,Weijun Yao,Guojiao Wu,Fangrui Zhong Org. Chem. Front. 2022 9 2249

-

Arezoo Habibagahi,Nicholas Alderman,Cariton Kubwabo Anal. Methods 2020 12 4276

-

Yi-Ming Ren,Chun Cai,Ren-Chun Yang RSC Adv. 2013 3 7182

-

Partha Bairi,Bappaditya Roy,Parimal Routh,Kaushik Sen,Arun K. Nandi Soft Matter 2012 8 7436

-

Sini George,Hian Kee Lee Anal. Methods 2010 2 326

91-59-8 (naphthalen-2-amine) 관련 제품

- 1732-23-6(Pyren-2-amine)

- 1892-54-2(Phenanthren-3-amine)

- 3366-65-2(Phenanthren-2-amine)

- 2243-62-1(naphthalene-1,5-diamine)

- 1606-67-3(1-Aminopyrene)

- 613-13-8(2-Aminoanthracene)

- 14923-84-3(1,6-Pyrenediamine)

- 17075-03-5(4-Aminopyrene)

- 947-73-9(9-Aminophenanthrene)

- 1805247-43-1(Ethyl 2-bromo-3-(difluoromethyl)-5-iodopyridine-6-carboxylate)

추천 공급업체

Amadis Chemical Company Limited

(CAS:91-59-8)naphthalen-2-amine

순결:99%

재다:25g

가격 ($):330

Suzhou Senfeida Chemical Co., Ltd

(CAS:91-59-8)2-Aminonaphthalene

순결:98%

재다:Company Customization

가격 ($):문의